molecular formula C14H11NO2 B6375642 2-Cyano-5-(3-hydroxymethylphenyl)phenol CAS No. 1261889-03-5

2-Cyano-5-(3-hydroxymethylphenyl)phenol

Cat. No.: B6375642
CAS No.: 1261889-03-5
M. Wt: 225.24 g/mol
InChI Key: UURMCWNDDVYBHO-UHFFFAOYSA-N
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Description

2-Cyano-5-(3-hydroxymethylphenyl)phenol is an organic compound with the molecular formula C14H11NO2 It is characterized by the presence of a cyano group (-CN) and a hydroxymethyl group (-CH2OH) attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(3-hydroxymethylphenyl)phenol typically involves the following steps:

    Formation of the Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a Suzuki coupling reaction. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the biphenyl compound with a cyanating agent such as copper(I) cyanide.

    Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group. This can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(3-hydroxymethylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The cyano group can be reduced to form an amine group.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products

    Oxidation: The major product is 2-Cyano-5-(3-carboxyphenyl)phenol.

    Reduction: The major product is 2-Amino-5-(3-hydroxymethylphenyl)phenol.

    Substitution: The major products are ethers or esters depending on the substituent introduced.

Scientific Research Applications

2-Cyano-5-(3-hydroxymethylphenyl)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(3-hydroxymethylphenyl)phenol involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-(3-hydroxymethylphenyl)phenol
  • 2-Cyano-5-(4-hydroxymethylphenyl)phenol
  • 2-Cyano-5-(3-methoxyphenyl)phenol

Uniqueness

2-Cyano-5-(3-hydroxymethylphenyl)phenol is unique due to the specific positioning of the cyano and hydroxymethyl groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-hydroxy-4-[3-(hydroxymethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-8-13-5-4-12(7-14(13)17)11-3-1-2-10(6-11)9-16/h1-7,16-17H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURMCWNDDVYBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684667
Record name 3-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-03-5
Record name 3-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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